molecular formula C24H22N2O4S2 B11133495 (3Z)-1-Allyl-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11133495
M. Wt: 466.6 g/mol
InChI Key: VSPXHZXBXFWZPS-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of 1,3-thiazolidine derivatives and features an indole ring system.
  • Its structure includes an allyl group, a thiazolidine ring, and a dimethoxyphenyl moiety.
  • The compound’s potential bioactivity makes it an interesting subject for study.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the Michael addition of N-heterocycles to chalcones.

      Reaction Conditions: The reaction occurs in a 60:40 v/v water/ethanol mixture at room temperature.

      Industrial Production: Industrial-scale production methods are not widely reported, but the synthetic reactions have good green metrics.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.

      Major Products: The major products formed depend on the specific reaction. For instance, reduction could yield the corresponding alcohol, while oxidation might lead to a ketone or carboxylic acid.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new molecules with potential bioactivity.

      Biology: It could serve as a starting point for developing bioactive compounds due to its stability and ability to bind to “privileged structures.”

      Medicine: Further research may explore its potential as a drug candidate.

      Industry: Applications in fungicides, bactericides, and herbicides are possible .

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets.
    • Further studies are needed to elucidate the exact pathways and interactions.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s combination of indole, thiazolidine, and dimethoxyphenyl moieties sets it apart from other related compounds.

    Properties

    Molecular Formula

    C24H22N2O4S2

    Molecular Weight

    466.6 g/mol

    IUPAC Name

    (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H22N2O4S2/c1-4-12-25-17-8-6-5-7-16(17)20(22(25)27)21-23(28)26(24(31)32-21)13-11-15-9-10-18(29-2)19(14-15)30-3/h4-10,14H,1,11-13H2,2-3H3/b21-20-

    InChI Key

    VSPXHZXBXFWZPS-MRCUWXFGSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=S)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=S)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.